molecular formula C8H5F2N B11720918 2-Fluoro-2-(3-fluorophenyl)acetonitrile

2-Fluoro-2-(3-fluorophenyl)acetonitrile

Cat. No.: B11720918
M. Wt: 153.13 g/mol
InChI Key: SFMARDRRQQIQDZ-UHFFFAOYSA-N
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Description

2-Fluoro-2-(3-fluorophenyl)acetonitrile is an organic compound with the molecular formula C8H6FN It is a fluorinated derivative of acetonitrile and is characterized by the presence of two fluorine atoms attached to the phenyl and acetonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-(3-fluorophenyl)acetonitrile typically involves the nucleophilic substitution reaction of 3-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-2-(3-fluorophenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Fluoro-2-(3-fluorophenyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(3-fluorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are subject to ongoing research, but the compound’s unique structure allows it to participate in various biochemical processes .

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-2-(3-fluorophenyl)acetonitrile is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual fluorination can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H5F2N

Molecular Weight

153.13 g/mol

IUPAC Name

2-fluoro-2-(3-fluorophenyl)acetonitrile

InChI

InChI=1S/C8H5F2N/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8H

InChI Key

SFMARDRRQQIQDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(C#N)F

Origin of Product

United States

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